molecular formula C18H18N4O3 B7690913 2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7690913
M. Wt: 338.4 g/mol
InChI Key: QCZSCURDXZZBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NTO, and it has been extensively studied for its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in various cellular processes. This compound has been shown to have potent cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cellular processes, leading to cell death in cancer cells. This compound has also been shown to have potent pesticidal activity, making it a potential candidate for the development of new pesticides.

Advantages and Limitations for Lab Experiments

The advantages of using 2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its potent cytotoxic and pesticidal activity, making it a potential candidate for the development of new drugs and pesticides. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. These include:
1. Further investigation of its mechanism of action to fully understand how it inhibits the activity of specific enzymes.
2. Development of new drugs and pesticides based on the properties of this compound.
3. Investigation of its potential use in the development of new materials with unique properties.
4. Investigation of its potential use in the treatment of other diseases besides cancer.
5. Investigation of its potential use in combination with other drugs or pesticides to enhance their efficacy.

Synthesis Methods

The synthesis of 2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with 3-(o-tolyl)-1,2,4-oxadiazol-5-amine in the presence of propyl bromide. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques.

Scientific Research Applications

2-nitro-N-propyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound is being investigated for its potential use as an anticancer agent. In agriculture, it is being studied for its use as a pesticide. In material science, it is being researched for its use in the development of new materials with unique properties.

properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-10-19-15-9-8-13(11-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)2/h4-9,11,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSCURDXZZBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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